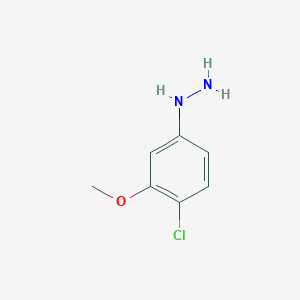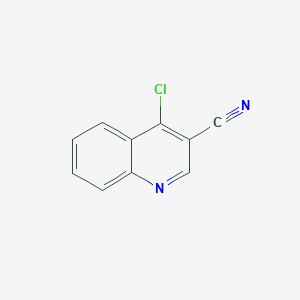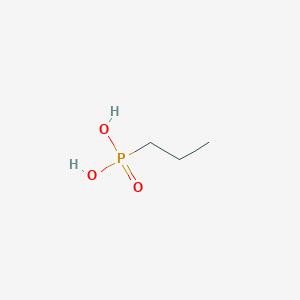
(4-Chloro-3-methoxyphenyl)hydrazine
Overview
Description
“(4-Chloro-3-methoxyphenyl)hydrazine” is a chemical compound with the CAS Number: 178423-72-8 . It has a molecular weight of 172.61 and its IUPAC name is 1-(4-chloro-3-methoxyphenyl)hydrazine . It is a brown solid at room temperature .
Molecular Structure Analysis
The linear formula of “(4-Chloro-3-methoxyphenyl)hydrazine” is C7H9ClN2O . The InChI code for this compound is 1S/C7H9ClN2O/c1-11-7-4-5(10-9)2-3-6(7)8/h2-4,10H,9H2,1H3 .
Physical And Chemical Properties Analysis
“(4-Chloro-3-methoxyphenyl)hydrazine” is a brown solid at room temperature . The storage temperature is 0-5°C .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
(4-Chloro-3-methoxyphenyl)hydrazine: is utilized in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals . The compound acts as a precursor in reactions leading to the construction of heterocycles, including uncommon ones like thiadiazole, oxadiazole, and fused heterocycles .
Pharmaceutical Applications
In pharmaceutical research, (4-Chloro-3-methoxyphenyl)hydrazine serves as an intermediate in the synthesis of complex molecules. For instance, it has been used in the preparation of compounds like 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole, which may have potential therapeutic applications .
Chemical Synthesis
This compound is a versatile reagent in chemical synthesis, used to introduce the (4-chloro-3-methoxyphenyl) moiety into target molecules. It can participate in various chemical reactions, contributing to the diversity of synthetic pathways available to chemists .
Antileishmanial and Antimalarial Evaluation
Derivatives of (4-Chloro-3-methoxyphenyl)hydrazine have been evaluated for their antileishmanial and antimalarial activities. These studies are part of the ongoing search for new treatments against parasitic diseases .
Safety and Hazards
properties
IUPAC Name |
(4-chloro-3-methoxyphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-11-7-4-5(10-9)2-3-6(7)8/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXUXYRPFUUSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-methoxyphenyl)hydrazine | |
CAS RN |
178423-72-8 | |
| Record name | (4-chloro-3-methoxyphenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B109162.png)






